1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate
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Overview
Description
1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the azo group through a diazotization reaction. The final step involves the methylation of the sulfate group. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can further optimize the production process, reducing environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products:
Oxidation: Nitro-imidazolium derivatives.
Reduction: Amine-imidazolium derivatives.
Substitution: Various substituted imidazolium salts.
Scientific Research Applications
1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with various molecular targets. The imidazolium ring can interact with nucleophilic sites on enzymes and proteins, altering their activity. The azo group can participate in redox reactions, influencing cellular processes. The sulfate group enhances the compound’s solubility and stability, facilitating its biological and chemical activities.
Comparison with Similar Compounds
- 1H-Imidazolium, 3-((4-nitrophenyl)azo)-1,3-dimethyl-, methyl sulfate
- 1H-Imidazolium, 2-((4-hydroxyphenyl)azo)-1,3-dimethyl-, methyl sulfate
Comparison: Compared to its analogs, 1H-Imidazolium, 2-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate exhibits unique properties due to the presence of the amino group. This functional group enhances its reactivity and potential applications in catalysis and biomedicine. The compound’s stability and solubility are also superior, making it a preferred choice for various industrial and research applications.
Properties
CAS No. |
1983-41-1 |
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Molecular Formula |
C12H17N5O4S |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C11H13N5.CH4O4S/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-5-6(2,3)4/h3-8,12H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
LQMRNBFKNIBYFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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